molecular formula C6H14N2O B8809797 1-Butyl-3-methylurea CAS No. 6135-36-0

1-Butyl-3-methylurea

Cat. No. B8809797
Key on ui cas rn: 6135-36-0
M. Wt: 130.19 g/mol
InChI Key: SIVFQKCLFRMMSZ-UHFFFAOYSA-N
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Patent
US05158808

Procedure details

280.32 Grams (3.84 moles) of butylamine and 300 ml of dichloromethane were charged to a round bottom flask equipped with stirrer, cold bath, thermometer, addition funnel and reflux condenser. 229.8 Grams (4.03 Moles, a 5% excess) of methyl isocyanate were charged to the addition funnel and added to the flask contents over four hours keeping the contents between 0° and 35° C. After an additional hour of stirring the exothermic reaction subsided and the mixture was allowed to stand overnight.
Quantity
3.84 mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:5])[CH2:2][CH2:3][CH3:4].[CH3:6][N:7]=[C:8]=[O:9]>ClCCl>[CH3:6][NH:7][C:8]([NH:5][CH2:1][CH2:2][CH2:3][CH3:4])=[O:9]

Inputs

Step One
Name
Quantity
3.84 mol
Type
reactant
Smiles
C(CCC)N
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN=C=O

Conditions

Stirring
Type
CUSTOM
Details
After an additional hour of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with stirrer, cold bath
ADDITION
Type
ADDITION
Details
thermometer, addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
ADDITION
Type
ADDITION
Details
added to the flask contents over four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the contents between 0° and 35° C
CUSTOM
Type
CUSTOM
Details
the exothermic reaction

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CNC(=O)NCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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